4,5-dimethoxy-3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide;hydrochloride
Description
4,5-Dimethoxy-3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
4,5-dimethoxy-3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.ClH/c1-12-15-13(4-5-14(22-2)17(15)23-3)25-16(12)18(21)19-6-7-20-8-10-24-11-9-20;/h4-5H,6-11H2,1-3H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMFLVYKJIOWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=C(C=C2)OC)OC)C(=O)NCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide;hydrochloride typically involves multiple steps, including the formation of the benzofuran core, functionalization of the aromatic ring, and introduction of the morpholine moiety. Common reagents used in these reactions include dimethoxybenzene, methyl iodide, and morpholine. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. Optimization of reaction conditions, purification processes, and quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dimethoxy-3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide;hydrochloride include other benzofuran derivatives with varying substituents on the aromatic ring and different functional groups. Examples include:
- 4,5-Dimethoxy-2-nitrobenzofuran
- 3-Methyl-2-benzofuran-1-carboxamide
- N-(2-Morpholin-4-ylethyl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
